

Application Notes and Protocols for the Characterization of 3-Methyl-4-nitroanisole

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Compound of Interest

Compound Name: 3-Methyl-4-nitroanisole

Cat. No.: B181090

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These application notes provide detailed methodologies for the comprehensive characterization of **3-Methyl-4-nitroanisole** using various analytical techniques. The protocols outlined below are intended to serve as a guide for obtaining reliable and reproducible data for quality control, impurity profiling, and research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Methyl-4-nitroanisole** is presented below.

Property	Value
Molecular Formula	C ₈ H ₉ NO ₃
Molecular Weight	167.16 g/mol
Melting Point	48-50 °C
Appearance	Pale yellow crystalline solid
CAS Number	5367-32-8

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of **3-Methyl-4-nitroanisole** and for separating it from related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantitative analysis of **3-Methyl-4-nitroanisole**. A reverse-phase method is typically employed.

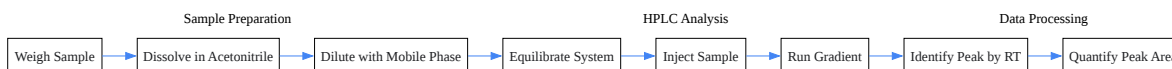
Table 2: HPLC Method Parameters

Parameter	Recommended Conditions
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	0 min: 30% B; 15 min: 80% B; 16 min: 30% B; 20 min: 30% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Detector	UV at 254 nm
Column Temperature	25 °C

Experimental Protocol:

- **Sample Preparation:** Accurately weigh and dissolve approximately 10 mg of **3-Methyl-4-nitroanisole** in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a suitable concentration (e.g., 10 µg/mL).
- **Instrument Setup:** Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.
- **Analysis:** Inject the prepared sample and run the gradient program.

- Data Analysis: Identify and quantify the **3-Methyl-4-nitroaniso**le peak based on its retention time compared to a reference standard.



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Figure 1: HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides sensitive and specific detection, making it ideal for identifying and quantifying trace impurities.

Table 3: GC-MS Method Parameters

Parameter	Recommended Conditions
GC Column	HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Inlet Temperature	250 °C
Injection Volume	1 µL (Splitless)
Oven Program	Initial 70 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MS Ionization	Electron Ionization (EI) at 70 eV
MS Scan Range	50-300 m/z

Experimental Protocol:

- **Sample Preparation:** Prepare a 100 µg/mL solution of **3-Methyl-4-nitroanisole** in a suitable solvent such as ethyl acetate.
- **Instrument Setup:** Condition the GC column as per the manufacturer's instructions. Set up the GC-MS instrument with the specified parameters.
- **Analysis:** Inject the sample into the GC-MS system.
- **Data Analysis:** Identify **3-Methyl-4-nitroanisole** by its retention time and mass spectrum. The molecular ion $[M]^+$ at m/z 167 and characteristic fragment ions should be observed.



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Figure 2: GC-MS Analysis Workflow

Spectroscopic Characterization

Spectroscopic techniques are employed for the structural elucidation and confirmation of **3-Methyl-4-nitroanisole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of **3-Methyl-4-nitroanisole**.

Table 4: ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.95	d	1H	Ar-H
7.25	dd	1H	Ar-H
6.85	d	1H	Ar-H
3.90	s	3H	-OCH ₃
2.60	s	3H	Ar-CH ₃

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of **3-Methyl-4-nitroanisole** in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the **3-Methyl-4-nitroanisole** molecule.

Table 5: Key FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Assignment
~2950-2850	C-H stretching (methyl and methoxy)
~1580 & ~1340	Asymmetric and symmetric NO ₂ stretching
~1250	C-O-C stretching (ether)
~830	C-H out-of-plane bending (aromatic)

Experimental Protocol (KBr Pellet Method):

- Sample Preparation: Grind 1-2 mg of **3-Methyl-4-nitroanisole** with approximately 100 mg of dry KBr powder in an agate mortar and pestle.
- Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
- Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.



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Figure 3: FT-IR Analysis Workflow (KBr Pellet)

UV-Visible Spectroscopy

UV-Visible spectroscopy can be used to determine the wavelength of maximum absorption (λ_{max}), which is a characteristic property of the compound. The luminescent properties of **3-methyl-4-nitroanisole** are useful for analytical techniques such as UV spectroscopy, which can detect concentrations of this chemical at less than 1 ppm.^[1]

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of **3-Methyl-4-nitroanisole** (e.g., 10 $\mu\text{g/mL}$) in a suitable UV-transparent solvent, such as ethanol or methanol.
- Analysis: Using a UV-Visible spectrophotometer, scan the absorbance of the solution over a wavelength range of 200-400 nm, using the pure solvent as a blank.
- Data Analysis: Determine the wavelength at which the maximum absorbance occurs (λ_{max}).

Disclaimer: The provided protocols are intended as a general guide. Specific parameters may need to be optimized based on the instrumentation and specific requirements of the analysis.

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References

- 1. 3-Methyl-4-nitroanisole | 5367-32-8 | FM38540 | Biosynth [biosynth.com]
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